molecular formula C57H86O4 B1262473 3-Decaprenyl-4,5-dihydroxybenzoic acid

3-Decaprenyl-4,5-dihydroxybenzoic acid

Cat. No. B1262473
M. Wt: 835.3 g/mol
InChI Key: HGWUGDIATLOPBN-BHZQGFRMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-decaprenyl-4,5-dihydroxybenzoic acid is a dihydroxybenzoic acid that is 3,4-dihydroxybenzoic acid in which the hydrogen at position 5 is substituted by a decaprenyl group. It has a role as a human metabolite. It is a dihydroxybenzoic acid and a member of catechols. It is a conjugate acid of a 3-decaprenyl-4,5-dihydroxybenzoate.

Scientific Research Applications

Biochemical Properties and Applications

Hydroxybenzoic acids (HBAs) are known for their diverse biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties. These compounds are derived from various fruits, plants, and nuts and are studied for their structural, anti-/pro-oxidant, lipophilic, antimicrobial, and cytotoxic activities. The study by Kalinowska et al. (2021) provides valuable insights into the potential applications of HBAs as bioactive components in dietary supplements, functional foods, or drugs, highlighting their importance in scientific research and development (Kalinowska et al., 2021).

Antioxidant and Anti-Inflammatory Mechanisms

The antioxidant properties of HBAs, such as gallic acid, are significant due to their ability to scavenge free radicals and reactive nitrogen species, including peroxynitrite. This action reduces lipid peroxidation and subsequent cellular damage, contributing to the prevention and treatment of chronic diseases. The study by Hubková et al. (2014) supports the role of HBAs in reducing the incidence of chronic diseases, emphasizing the importance of understanding the antioxidant properties of these compounds (Hubková et al., 2014).

Photodegradation and Environmental Applications

Research on the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, reveals the environmental significance of understanding the behavior of HBAs and their derivatives. The study by Gmurek et al. (2015) on the photodegradation of parabens highlights the efficiency of certain systems in degrading these compounds, which could have implications for the environmental management of HBAs and related compounds (Gmurek et al., 2015).

Biotechnological Production

The biotechnological production of coenzyme Q10, which involves the use of decaprenyl diphosphate synthase, is closely related to the study of compounds like 3-Decaprenyl-4,5-dihydroxybenzoic acid. The research by Cluis et al. (2011) on engineering Escherichia coli for CoQ10 production demonstrates the potential for microbial synthesis of valuable cofactors and secondary metabolites using precursors and enzymes related to the decaprenyl group (Cluis et al., 2011).

properties

Product Name

3-Decaprenyl-4,5-dihydroxybenzoic acid

Molecular Formula

C57H86O4

Molecular Weight

835.3 g/mol

IUPAC Name

3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C57H86O4/c1-43(2)21-12-22-44(3)23-13-24-45(4)25-14-26-46(5)27-15-28-47(6)29-16-30-48(7)31-17-32-49(8)33-18-34-50(9)35-19-36-51(10)37-20-38-52(11)39-40-53-41-54(57(60)61)42-55(58)56(53)59/h21,23,25,27,29,31,33,35,37,39,41-42,58-59H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,60,61)/b44-23+,45-25+,46-27+,47-29+,48-31+,49-33+,50-35+,51-37+,52-39+

InChI Key

HGWUGDIATLOPBN-BHZQGFRMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Decaprenyl-4,5-dihydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Decaprenyl-4,5-dihydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Decaprenyl-4,5-dihydroxybenzoic acid
Reactant of Route 4
3-Decaprenyl-4,5-dihydroxybenzoic acid
Reactant of Route 5
3-Decaprenyl-4,5-dihydroxybenzoic acid
Reactant of Route 6
3-Decaprenyl-4,5-dihydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.